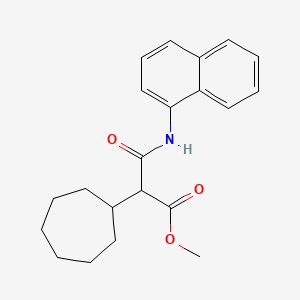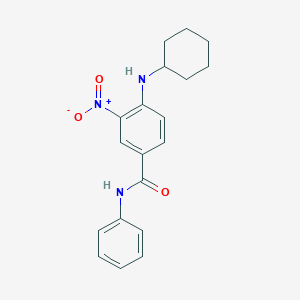![molecular formula C19H21BrN2O2 B4078609 4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B4078609.png)
4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol
Overview
Description
4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol, also known as BOPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BOPP is a member of the phenol family and is often used as a reagent in organic chemistry.
Mechanism of Action
The exact mechanism of action of 4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the synthesis of other compounds.
Biochemical and Physiological Effects:
4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of other compounds, and has also been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to drug discovery. However, one of the limitations of using 4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol is that it can be difficult to handle and store due to its high reactivity.
Future Directions
There are a number of potential future directions for research involving 4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol. One area of interest is in the development of new drugs and therapies based on the compound. Another potential area of research is in the synthesis of new compounds using 4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol as a reagent. Additionally, further studies may be needed to fully understand the mechanism of action of 4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol and its potential applications in scientific research.
Scientific Research Applications
4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been found to have a number of potential applications in scientific research. One of its primary uses is as a reagent in organic chemistry, where it is often used in the synthesis of other compounds. 4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has also been studied for its potential use as a tool for drug discovery and development.
properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-1-piperazin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-15-6-7-18(23)17(12-15)16(14-4-2-1-3-5-14)13-19(24)22-10-8-21-9-11-22/h1-7,12,16,21,23H,8-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUQAGHWILNPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B4078526.png)
![N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide](/img/structure/B4078535.png)

![2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4078548.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine](/img/structure/B4078571.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4078579.png)
![isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B4078586.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078589.png)
![N-{1-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4078596.png)
![8-[4-(methylthio)phenyl]-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4078597.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4078605.png)
![1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}octahydro-4(1H)-quinolinone](/img/structure/B4078616.png)
![4-chloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4078623.png)
